molecular formula C11H15FN2O3S B2694129 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide CAS No. 2034460-89-2

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide

Cat. No.: B2694129
CAS No.: 2034460-89-2
M. Wt: 274.31
InChI Key: ZAVJTZKLYXZRFR-UHFFFAOYSA-N
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Description

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide is a heterocyclic sulfonamide derivative featuring a seven-membered benzooxazepine ring fused to a benzene moiety. Key structural attributes include:

  • Fluorine substitution at the 7-position, which enhances electronegativity and may improve metabolic stability.
  • A partially saturated 2,3-dihydrobenzooxazepine core, which confers conformational flexibility compared to fully aromatic systems.

Properties

IUPAC Name

7-fluoro-N,N-dimethyl-3,5-dihydro-2H-1,4-benzoxazepine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O3S/c1-13(2)18(15,16)14-5-6-17-11-4-3-10(12)7-9(11)8-14/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVJTZKLYXZRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be carried out using microwave irradiation to achieve high yields in a short reaction time. Another approach involves copper-catalyzed C-N and C-O coupling reactions of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper salts. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: It may serve as a probe to study biological processes involving sulfonamide-containing compounds.

    Medicine: The compound’s pharmacological properties can be explored for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate various biological pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with N-(3,4-difluorophenyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide ()

This benzoxazine-sulfonamide derivative shares a sulfonamide group and a fused heterocyclic core but differs critically in:

  • Ring system: The target compound’s 7-membered benzooxazepine vs. the 6-membered benzoxazine in .
  • Substituents : The ethyl-oxadiazole moiety in introduces a lipophilic, hydrogen-bond-accepting group, whereas the target compound’s N,N-dimethyl sulfonamide offers stronger hydrogen-bond-donating capacity.
  • Electronic effects : Fluorine at the 7-position (target) vs. 3,4-difluorophenyl substitution () may alter electron distribution and π-π stacking interactions.

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure Benzooxazepine (7-membered) Benzoxazine (6-membered)
Sulfonamide Substituent N,N-dimethyl N-(3,4-difluorophenyl)
Key Functional Groups 7-Fluoro 5-Ethyl-1,2,4-oxadiazole
Molecular Weight (g/mol) Not reported Not reported

Comparison with tert-Butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate ()

This brominated benzooxazepine carboxylate shares the same core structure as the target compound but differs in:

  • Functional groups : A bromine atom at the 7-position vs. fluorine in the target. Bromine’s larger size and polarizability may increase reactivity but reduce metabolic stability compared to fluorine .
  • Substituent at 4-position : A tert-butyl carboxylate ester () vs. a sulfonamide (target). The ester group is hydrolytically labile, whereas the sulfonamide is more stable under physiological conditions.

Table 2: Physicochemical Properties

Property Target Compound Compound
Halogen Substituent 7-Fluoro 7-Bromo
4-Position Group Sulfonamide Carboxylate ester
Molecular Weight (g/mol) ~300 (estimated) 328.20
Stability High (C-F bond) Moderate (ester hydrolysis risk)

Comparison with Pesticide Sulfonamides ()

Compounds like diflubenzuron and fluazuron () are benzamide-based pesticides with sulfonamide-like groups. Key distinctions include:

  • Scaffold : The target’s benzooxazepine vs. simpler benzamide/aryl triazine backbones in .
  • Bioactivity : Diflubenzuron acts as a chitin synthesis inhibitor, while the target’s mechanism remains speculative. Its dimethyl sulfonamide group may enable unique target interactions .

Biological Activity

7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. The findings are supported by various studies and case reports.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring structure. The presence of a fluorine atom and a sulfonamide group contributes to its biological activity.

1. Anti-Cancer Activity

Research indicates that derivatives of benzoxazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent anti-cancer activity against solid tumor cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-712.3Inhibition of proliferation
A54915.0Cell cycle arrest

The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer cell survival .

2. Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This effect varies depending on the type of inflammatory stimulus and the specific cell line used .

Case Study:
A study involving human fibroblast cells demonstrated that treatment with the compound resulted in a significant decrease in IL-6 levels by approximately 40% compared to untreated controls . This suggests potential for therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

While the primary focus has been on its anti-cancer and anti-inflammatory properties, some studies have explored the antimicrobial effects of benzoxazepine derivatives. The synthesized derivatives showed limited antimicrobial activity against certain bacterial strains, indicating potential but requiring further investigation .

Table 2: Antimicrobial Activity of Benzoxazepine Derivatives

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1064 µg/mL

These results suggest that while there is some antimicrobial potential, it is not as pronounced as the anti-cancer or anti-inflammatory effects.

Q & A

Q. Advanced Research Focus

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Oxazepine Ring : δ 3.5–4.5 ppm (methylene protons adjacent to oxygen and nitrogen), split into ABX systems due to restricted rotation .
    • Sulfonamide Group : δ 2.7–3.1 ppm (N,N-dimethyl protons) and deshielded aromatic protons (δ 7.2–8.0 ppm) due to electron-withdrawing effects .
  • HRMS : Confirm molecular formula (C₁₃H₁₆FN₂O₃S) with <2 ppm error. Isotopic patterns (e.g., chlorine adducts) must be excluded .
  • Contradictions : Discrepancies in coupling constants (e.g., J₆,₇ for fluorine) may indicate rotameric mixtures or impurities. Use variable-temperature NMR to distinguish .

What in vitro assays are suitable for evaluating the bioactivity of this sulfonamide derivative?

Q. Advanced Research Focus

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (CA-IX/XII) via stopped-flow CO₂ hydration assay. IC₅₀ values <1 μM suggest therapeutic potential .
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor) using [³H]flumazenil. Fluorine substitution enhances blood-brain barrier penetration, requiring logP optimization (target: 2.5–3.5) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HT-29). Compare with control sulfonamides to isolate structure-activity relationships (SAR) .

How do electronic effects of the 7-fluoro substituent influence reactivity and stability?

Q. Basic Research Focus

  • Electrophilic Aromatic Substitution : Fluorine’s -I/+M effects deactivate the benzene ring, directing sulfonylation to the para position relative to the oxazepine nitrogen .
  • Hydrolytic Stability : Fluorine reduces electron density at C7, decreasing susceptibility to nucleophilic attack (e.g., in acidic/alkaline conditions). Accelerated stability studies (40°C/75% RH) confirm shelf life >24 months .
  • Photodegradation : UV irradiation (254 nm) may cleave the sulfonamide bond. Use LC-MS to identify degradation products (e.g., benzoquinone derivatives) .

What chromatographic methods are effective for purifying this compound from reaction byproducts?

Q. Basic Research Focus

  • Normal-Phase HPLC : Use silica columns with isocratic elution (hexane:EtOAc, 7:3) to separate sulfonamide regioisomers. Retention time correlates with polarity (Rf ≈ 0.4–0.6) .
  • Reverse-Phase HPLC : C18 columns (MeCN:H₂O + 0.1% TFA) resolve diastereomers. Adjust pH to 2.5 to suppress sulfonamide ionization .
  • Byproduct Identification : Common impurities include:
    • Des-fluoro analog : Formed via incomplete fluorination (monitor by ¹⁹F NMR, δ −120 ppm) .
    • Oxazepine ring-opened products : Detectable via HRMS (m/z +18 due to water addition) .

How can computational modeling predict the compound’s binding modes to biological targets?

Q. Advanced Research Focus

  • Docking Studies (AutoDock Vina) : Dock the sulfonamide moiety into CA-II’s active site (PDB: 3KS3). Fluorine’s electronegativity enhances hydrogen bonding with Thr199 (ΔG ≈ −9.5 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns. Root-mean-square fluctuation (RMSF) <1.2 Å indicates stable binding .
  • QSAR Models : Correlate Hammett σ values (fluoro: σₚ = 0.06) with IC₅₀. A parabolic relationship often emerges for CA inhibitors .

What strategies mitigate data contradictions between in vitro and in vivo efficacy studies?

Q. Advanced Research Focus

  • Pharmacokinetic Profiling : Low oral bioavailability (<20%) may explain in vitro-in vivo disconnect. Improve solubility via co-crystallization with β-cyclodextrin (phase solubility studies) .
  • Metabolite Identification : CYP3A4-mediated N-demethylation is a major pathway. Use LC-MS/MS to quantify active metabolites (e.g., N-monoethyl derivative) .
  • Species Differences : Rodent vs. human liver microsome assays reveal divergent metabolic rates (e.g., t₁/₂ human: 4h vs. mouse: 1.5h) .

What analytical techniques confirm the absence of genotoxic impurities?

Q. Regulatory Research Focus

  • Ames Test : Plate incorporation assay (TA98 strain) detects mutagenic aryl amines. Limit: <1 ppm per ICH M7 .
  • LC-HRMS : Screen for 2-chlorobenzodiazepine analogs (potential alkylating agents). Detection limit: 0.1% w/w .
  • Elemental Analysis : Confirm sulfur content (theoretical: 9.8%) to rule out sulfonic acid byproducts .

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